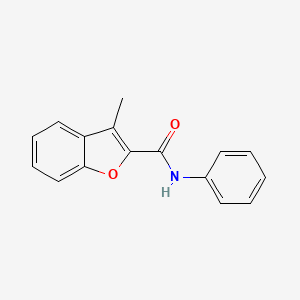

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-N-phenyl-1-benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives hold vital biological activities and are used to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various lead compounds . For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, 3-Methylbenzofuran-2-carboxylic acid has a molecular weight of 176.17 and a melting point of 194-197 °C .Applications De Recherche Scientifique

- Compound 10b : Notably, compound 10b (5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide) has shown significant antiproliferative activity and selective inhibition of HIF-1 .

Matrix Metalloproteinase (MMP) Inhibitors

3-Methylbenzofuran-2-carboxylic acid, a precursor to our compound, is used in the preparation of MMP inhibitors. These inhibitors play a crucial role in treating osteoarthritis by modulating matrix degradation .

Anti-Inflammatory Potential

Benzofuran derivatives, such as bergapten, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This property makes them relevant for inflammation-related conditions .

Mécanisme D'action

Target of Action

The primary targets of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide are sigma receptors . Sigma receptors are a class of proteins that are ubiquitous in nature and have been shown to play a crucial role in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

3-methyl-N-phenyl-1-benzofuran-2-carboxamide interacts with its targets by inhibiting the rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction results in a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

The compound affects the biochemical pathways related to the regulation of sodium ion influx in atrial and myocardial conduction fibers . The downstream effects of this interaction include the reduction of sinus node autonomy and the slowing down of conduction velocity .

Result of Action

The molecular and cellular effects of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide’s action include the inhibition of rapid sodium ion influx in atrial and myocardial conduction fibers . This results in a slowing down of conduction velocity and a reduction in sinus node autonomy . These effects are beneficial in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Safety and Hazards

Orientations Futures

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propriétés

IUPAC Name |

3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCUJKXPKIWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B6513469.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6513481.png)

![14-(3,4-dimethylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B6513498.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513501.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6513509.png)

![N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513517.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B6513528.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513545.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B6513553.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B6513558.png)

![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6513573.png)